Cas no 944899-43-8 (tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate)

Tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized indazole scaffold. The bromomethyl group at the 3-position offers a reactive handle for further derivatization, enabling nucleophilic substitution or cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 5-chloro substituent introduces additional reactivity for further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocyclic systems. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for synthetic applications requiring precise molecular modifications.
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate structure
944899-43-8 structure
Product Name:tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
CAS No:944899-43-8
MF:C13H14BrClN2O2
MW:345.619461536407
MDL:MFCD10696853
CID:1040473
PubChem ID:70700905
Update Time:2025-10-29

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
    • 1H-Indazole-1-carboxylic acid, 3-(broMoMethyl)-5-chloro-, 1,1-diMethylethyl ester
    • tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
    • AKOS016006432
    • DTXSID10743693
    • BS-18036
    • D82490
    • 1-BOC-3-(BROMOMETHYL)-5-CHLORO-1H-INDAZOLE
    • tert-Butyl3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
    • A859390
    • AB58352
    • 944899-43-8
    • DB-344331
    • MDL: MFCD10696853
    • Inchi: 1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
    • InChI Key: CRTSOAUNUCOUFT-UHFFFAOYSA-N
    • SMILES: BrCC1C2C=C(C=CC=2N(C(=O)OC(C)(C)C)N=1)Cl

Computed Properties

  • Exact Mass: 343.99272g/mol
  • Monoisotopic Mass: 343.99272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 44.1Ų

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tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:944899-43-8)tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Order Number:A859390
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):426.0
Email:sales@amadischem.com

Additional information on tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8): An Overview of a Versatile Compound in Medicinal Chemistry

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis, and biological significance of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, as well as its role in recent research and drug development.

The chemical structure of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate is characterized by a substituted indazole core with a tert-butyl ester group at the 1-position, a bromomethyl group at the 3-position, and a chlorine atom at the 5-position. The tert-butyl ester group provides stability and solubility, while the bromomethyl and chlorine substituents offer opportunities for further functionalization and bioactivity modulation. The presence of these functional groups makes tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate an attractive candidate for various medicinal chemistry applications.

The synthesis of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate typically involves several steps, starting with the formation of the indazole core. One common approach is to react an appropriate aryl hydrazine with a substituted acetonitrile to form the indazole ring. Subsequent bromination and chlorination reactions introduce the bromomethyl and chlorine substituents, respectively. Finally, esterification with tert-butanol yields the desired compound. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, making it more accessible for research and development purposes.

In terms of biological activity, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate has shown promising results in various preclinical studies. For instance, it has been investigated for its anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, studies have demonstrated that this compound can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways. These findings suggest that tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate has potential as a lead compound for developing novel anti-cancer therapies.

Beyond its direct biological effects, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate serves as a valuable building block for synthesizing more complex molecules with enhanced bioactivity. The bromomethyl group can be readily functionalized through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, allowing researchers to introduce additional functional groups that can fine-tune the compound's pharmacological profile. This versatility makes it an attractive starting point for drug discovery programs targeting specific diseases or conditions.

In conclusion, tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate (CAS No. 944899-43-8) is a promising compound with significant potential in medicinal chemistry. Its unique structural features and versatile synthetic properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:944899-43-8)tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
A859390
Purity:99%
Quantity:250mg
Price ($):426.0
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